Differential Kinase Selectivity Profile vs. Ibrutinib in 2,5-Diaminopyrimidine Btk Inhibitors
A series of 2,5-diaminopyrimidine covalent irreversible Btk inhibitors demonstrated a distinctly different selectivity profile for analyzed kinases compared to ibrutinib, the first-in-class Btk inhibitor based on a 2,4-diaminopyrimidine scaffold [1]. This difference in off-target kinase engagement is a direct consequence of the 2,5-diamino substitution pattern rather than the 2,4-diamino pattern present in ibrutinib.
| Evidence Dimension | Kinase selectivity profile (off-target kinase engagement pattern) |
|---|---|
| Target Compound Data | 2,5-Diaminopyrimidine-based inhibitors (e.g., compounds 31 and 38) |
| Comparator Or Baseline | Ibrutinib (2,4-diaminopyrimidine-based Btk inhibitor) |
| Quantified Difference | Different selectivity profile (qualitatively distinct pattern of kinase inhibition across a panel of analyzed kinases) |
| Conditions | In vitro kinase selectivity panel (unspecified panel in J Med Chem 2014 study) |
Why This Matters
A different off-target profile can translate into a distinct therapeutic window and reduced mechanism-based toxicity, making the 2,5-diaminopyrimidine core valuable for programs seeking to differentiate from ibrutinib's clinical profile.
- [1] Li X, Zuo Y, Tang G, et al. Discovery of a series of 2,5-diaminopyrimidine covalent irreversible inhibitors of Bruton's tyrosine kinase with in vivo antitumor activity. J Med Chem. 2014;57(12):5112-5128. View Source
